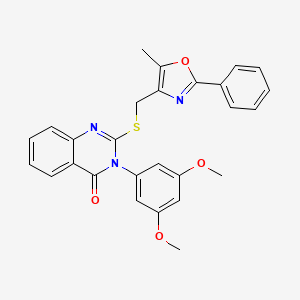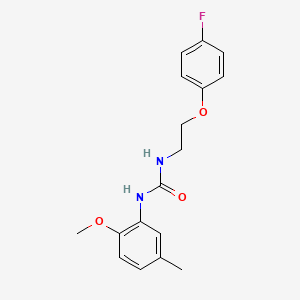![molecular formula C20H21N7O2 B2808969 3-benzyl-7-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396686-76-2](/img/structure/B2808969.png)
3-benzyl-7-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-7-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H21N7O2 and its molecular weight is 391.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Efficient Synthesis and Catalysis
A notable study by Rahmani et al. (2018) introduced an efficient synthesis of pyrimidine derivatives via a multicomponent reaction, highlighting the utility of triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a catalyst. This method offers advantages such as reusability of the catalyst, solvent-free conditions, and high yields, underscoring the significance of pyrimidine compounds in synthetic chemistry Rahmani et al., 2018.
Heterocyclic Compound Synthesis
The synthesis of isomeric pyrazolo[3,4-d]pyrimidine-based molecules has been studied for its dimerization properties and the impact of interchanged substitutions on molecular interactions. These findings suggest potential applications in developing materials with specific interaction properties Avasthi et al., 2002.
Antiviral Activities
New N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives have shown moderate to high anti-Hepatitis B Virus (HBV) activities. This research underscores the potential therapeutic applications of pyrimidine derivatives in treating viral infections El‐Sayed et al., 2009.
Novel Synthesis Approaches
Research by Hamama et al. (2012) on the transformation of enaminouracil to synthesize substituted pyrimido[4,5-d]pyrimidones exemplifies the exploration of novel synthesis routes for pyrimidine derivatives, potentially expanding the versatility of these compounds in various applications Hamama et al., 2012.
Green Synthesis and Environmental Considerations
A catalyst-free synthesis in water of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines by Rahmati and Khalesi (2012) represents a move towards environmentally friendly and sustainable chemical processes. The method emphasizes high yields without the need for catalysts, aligning with green chemistry principles Rahmati & Khalesi, 2012.
特性
IUPAC Name |
6-benzyl-2-[1-(1,3-dimethylpyrazol-4-yl)ethylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-12(16-11-26(3)25-13(16)2)22-19-21-9-15-17(23-19)24-20(29)27(18(15)28)10-14-7-5-4-6-8-14/h4-9,11-12H,10H2,1-3H3,(H2,21,22,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMBJFYQHLUAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)NC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2808893.png)

![5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2808895.png)

![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2808898.png)
![N-(3-chlorophenyl)-4-{[3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2808899.png)





![1,3-Dimethyl-8-{4-[(2-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2808909.png)
